4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide
Description
4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide is a benzamide derivative featuring a benzotriazinone core linked via a methylene group to an N-(2-phenylethyl) substituent. Its molecular formula is C22H19N5O2 (molecular weight: 397.42 g/mol). The benzotriazinone moiety is a heterocyclic system known for its diverse biological activities, while the 2-phenylethyl group contributes aromatic bulk and lipophilicity.
Properties
Molecular Formula |
C22H18N4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H18N4O2/c27-21(23-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27) |
InChI Key |
POYWOGPRGPSLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of an appropriate hydrazine derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Attachment of the Phenylethyl Spacer: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the benzotriazinone is reacted with a phenylethyl halide in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride or benzoyl anhydride to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzotriazinone core can be oxidized to form different oxo derivatives.
Reduction: Reduction of the benzotriazinone core can yield amine derivatives.
Substitution: The phenylethyl and benzamide groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases (e.g., NaOH, K₂CO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone core may interact with active sites of enzymes, inhibiting their activity, while the benzamide moiety can enhance binding affinity and specificity. The phenylethyl spacer provides structural flexibility, allowing the compound to adopt conformations that optimize interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The target compound shares structural motifs with several benzotriazinone- and benzamide-containing derivatives. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Diversity: The target compound’s N-(2-phenylethyl) group distinguishes it from analogs with heterocyclic substituents (e.g., thiazole in , thiadiazole in ).
- Lipophilicity : The phenylethyl group in the target compound enhances lipophilicity compared to thiazole/thiadiazole derivatives, which may improve membrane permeability.
- Electron Effects : Zelatriazinum’s trifluoromethoxy group introduces strong electron-withdrawing effects, likely increasing metabolic stability but reducing solubility relative to the target compound.
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)benzamide is a member of the benzotriazine family, which is known for its diverse biological activities. This article aims to detail the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H18N4O3
- Molecular Weight : 350.38 g/mol
- CAS Number : [not provided]
Biological Activity Overview
Benzotriazine derivatives have been extensively studied for their biological activities. The specific compound in focus exhibits a range of pharmacological effects, primarily in antimicrobial activity and potential anticancer properties.
Antimicrobial Activity
Research indicates that benzotriazine derivatives possess significant antimicrobial properties. In a study evaluating various benzotriazole compounds, it was found that certain derivatives exhibited potent antibacterial and antifungal activities against a variety of pathogens.
| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|
| This compound | 10.7–21.4 μmol/mL | 12.5–25 μg/mL |
| Related Compounds | Varies (10–40 μmol/mL) | Varies (1.6–25 μg/mL) |
The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence that benzotriazine derivatives may exhibit anticancer activity. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell cycle regulation and DNA synthesis.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comparative study on various benzotriazole derivatives demonstrated that compounds closely related to this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the phenyl group could enhance activity .
- Anticancer Activity Investigation : A study focusing on the anticancer potential of benzotriazine derivatives reported that certain compounds induced apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may have similar effects warranting further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
